Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide
Overview
Description
Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide is a quaternary ammonium compound with a bicyclic structure. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide typically involves a two-step process starting from commercially available starting materialsThe final step involves the quaternization with iodide .
Chemical Reactions Analysis
Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It is used as a coupling agent in peptide synthesis, facilitating the formation of amide bonds.
Scientific Research Applications
Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amides and peptides.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide involves its interaction with specific molecular targets. The quinuclidinium core provides a rigid structure that can interact with various receptors and enzymes, leading to its biological effects. The ethoxycarbonyl and methyl groups further modulate its activity and stability .
Comparison with Similar Compounds
Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide is similar to other quinuclidinium compounds, such as:
Quinolizidine: Another bicyclic compound with a tertiary bridgehead nitrogen atom.
Pyrrolizidine: A bicyclic compound known for its pharmacologically active alkaloids.
N-methylpiperidine: A monocyclic compound with similar neurotropic activities.
Compared to these compounds, this compound is unique due to its specific functional groups and iodide ion, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-methyl-1-azoniabicyclo[2.2.2]octane-2-carboxylate;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO2.HI/c1-3-14-11(13)10-8-9-4-6-12(10,2)7-5-9;/h9-10H,3-8H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKQWIBXFHHUHD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC[N+]1(CC2)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978158 | |
Record name | 2-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62581-23-1 | |
Record name | Quinuclidinium, 2-(ethoxycarbonyl)-1-methyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062581231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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